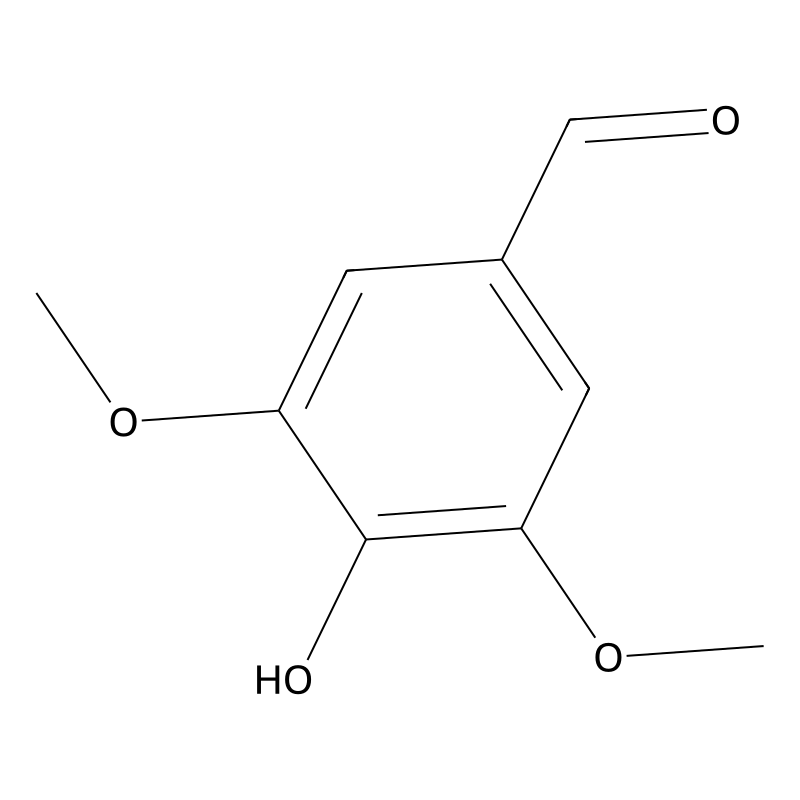

Syringaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Bioactive properties and potential therapeutic applications:

Syringaldehyde has been investigated for its potential health benefits due to its antioxidant, anti-inflammatory, and neuroprotective properties. Studies suggest its ability to:

- Reduce oxidative stress: Syringaldehyde may act as a free radical scavenger, mitigating cellular damage caused by oxidative stress in various conditions, including spinal cord ischemia [].

- Exert anti-inflammatory effects: Research suggests syringaldehyde's potential to suppress inflammatory responses, potentially offering benefits in managing inflammatory diseases [].

- Offer neuroprotective properties: Studies indicate syringaldehyde's potential to protect nerve cells from damage, making it a potential candidate for exploring neurodegenerative disorders [].

Syringaldehyde, scientifically known as 3,5-dimethoxy-4-hydroxybenzaldehyde, is an organic compound that belongs to the phenolic aldehyde family. It is a colorless solid, although impure samples may appear yellowish, and is soluble in alcohol and polar organic solvents. Syringaldehyde is widely distributed in nature, occurring in trace amounts in various plant species, particularly in the wood of spruce and maple trees. It is also formed during the aging of whisky in oak barrels, contributing to its complex flavor profile .

- In insects, syringaldehyde acts as a semiochemical, a molecule used for communication. For example, the bark beetle Scolytus multistriatus uses syringaldehyde to locate suitable host trees for egg-laying [].

- Syringaldehyde might also have biological activities in plants, but more research is needed in this area.

- Oxidation: Syringaldehyde can be produced through the oxidation of lignin, which generates various aldehydes and phenolic acids. This process is significant in the context of lignocellulosic biomass degradation .

- Halogenation: Similar to vanillin, syringaldehyde can undergo halogenation reactions, where halogens are introduced into its structure .

- Photosensitized Reactions: Recent studies have shown that syringaldehyde can engage in photosensitized reactions that may influence secondary organic aerosol formation and aging processes in the atmosphere .

Syringaldehyde exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Insect Communication: Certain insect species utilize syringaldehyde as a chemical signal during oviposition, indicating its role in ecological interactions .

- Potential Antimicrobial Effects: Preliminary studies suggest that syringaldehyde may exhibit antimicrobial properties, though further research is needed to fully understand its efficacy and mechanisms.

Syringaldehyde can be synthesized through several methods:

- Lignin Oxidation: The most common method involves the oxidative degradation of lignin, where specific conditions yield syringaldehyde alongside other phenolic compounds .

- Duff Reaction: Syringol can be converted into syringaldehyde via the Duff reaction, which involves treating syringol with an oxidizing agent under acidic conditions .

- Catalytic Oxidation: Recent advancements have explored catalytic oxidation techniques for synthesizing syringaldehyde from lignin-derived substrates, enhancing yield and efficiency .

Syringaldehyde has diverse applications across multiple fields:

- Food Industry: Used as a flavoring agent due to its aromatic properties.

- Pharmaceuticals: Investigated for potential therapeutic effects owing to its biological activity.

- Cosmetics: Incorporated into formulations for its fragrance and possible skin benefits.

- Textiles: Utilized as a dye or mordant due to its ability to bind with fibers .

Studies on the interactions of syringaldehyde with other compounds are essential for understanding its behavior in various environments:

- Chemical Interactions: Research has focused on how syringaldehyde interacts with other phenolic compounds and environmental factors like light exposure.

- Biological Interactions: Investigations into how syringaldehyde affects microbial growth and plant interactions are ongoing, highlighting its ecological significance.

Syringaldehyde shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Vanillin | Similar aromatic structure | Widely used as a flavoring agent; derived from lignin |

| Guaiacol | Contains methoxy groups | Known for its use in pharmaceuticals and as a flavor enhancer |

| Cinnamaldehyde | Aldehyde functional group | Commonly used as a flavor and fragrance compound |

| Ferulic Acid | Contains methoxy groups | Known for antioxidant properties; found in many plants |

Syringaldehyde's unique combination of functional groups (two methoxy groups and one hydroxyl group) distinguishes it from these compounds, influencing its reactivity and biological activity .

Syringaldehyde was first identified in 1888 by Italian chemist Guglielmo Korner during his investigation of the glucoside syringin derived from lilac (Syringa vulgaris) bark. Early synthetic routes, such as the Reimer-Tiemann reaction and condensation with diethyl mesoxalate, yielded limited quantities, hindering commercial adoption. A breakthrough came in the mid-20th century with the development of the Duff reaction, which enabled efficient formylation of syringol (3,5-dimethoxyphenol) using hexamine. Industrial-scale production later emerged through lignin oxidation, leveraging syringaldehyde’s structural relationship with lignin’s syringyl subunits.

Significance in Natural and Industrial Systems

In nature, syringaldehyde serves as a semiochemical for insects like Scolytus multistriatus, aiding host tree localization. It contributes to the aroma profile of aged spirits, imparting spicy and smoky notes to whisky matured in oak barrels. Industrially, it is a precursor for antibacterial agents (e.g., Trimethoprim) and a mediator in lignin degradation for biofuel production. Its antioxidant and anti-inflammatory properties further underscore its pharmaceutical potential.

Natural Occurrence in Biological Systems

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) represents one of nature's most significant aromatic aldehydes, occurring primarily within the lignin structure of angiosperm plants [1]. As the second most abundant biopolymer after cellulose, lignin serves as an excellent natural reservoir for syringaldehyde, offering a continuous, renewable, and economically viable supply source [1] [2]. The compound emerges from the syringyl units present in lignin, which are derived from sinapyl alcohol during the biosynthetic pathway of protolignin formation [1] [2].

The biosynthetic origin of syringaldehyde traces to the enzymatic processes that lead to monolignol synthesis, specifically involving p-coumaryl, coniferyl, and sinapyl alcohols [1] [2]. These precursors form the hydroxyphenyl, guaiacyl, and syringyl units in lignin, respectively, with structural variations resulting from different degrees of methoxy substituents [1] [2]. The syringyl units, which are the direct precursors to syringaldehyde, are predominantly found in angiosperm fiber cells that provide mechanical support to hardwood plants [1] [2].

Research has demonstrated significant variation in syringaldehyde content among different plant species and wood types. Hardwood species consistently show higher syringaldehyde concentrations compared to softwood varieties, with gymnosperms typically yielding only vanillin while angiosperms produce both vanillin and syringaldehyde [1]. Studies indicate that the combined yield of vanillin and syringaldehyde in angiosperms ranges between 35% and 51% based on Klason lignin content, with a typical vanillin to syringaldehyde ratio of 1:3 [1].

Table 1: Syringaldehyde Concentrations in Different Wood Species

| Wood Species | Syringaldehyde Concentration (μg/g) | Wood Type | Processing |

|---|---|---|---|

| Quercus petraea (Sessile Oak) | 2.7-514.7 | Hardwood | Seasoned (24 months) |

| Quercus robur (Pedunculate Oak) | 14.0-218.0 | Hardwood | Seasoned (24 months) |

| Castanea sativa (Chestnut) | 38.0-240.1 | Hardwood | Seasoned (24 months) |

| Quercus pyrenaica (Oak) | 4.2-104.7 | Hardwood | Seasoned (24 months) |

| Quercus alba (American Oak) | 16.0-52.8 | Hardwood | Seasoned (24 months) |

| Prunus avium (Cherry) | 2.6-52.8 | Hardwood | Seasoned (24 months) |

| Robinia pseudoacacia (Acacia) | 6.0-10.0 | Hardwood | Seasoned (24 months) |

The natural formation of syringaldehyde in plants serves multiple biological functions beyond structural support [1] [2]. Research has revealed that syringaldehyde plays a role in plant defense mechanisms, with studies showing increased syringyl unit accumulation in wheat cells attacked by the biotrophic pathogen Puccinia graminis [1]. This defense response involves hypersensitive reactions that trigger enhanced lignin content, with syringyl units being entirely responsible for the lignin mass increase in fungus-penetrated plant cells [1].

The compound also occurs naturally in wood-derived products such as oak-aged wines and spirits [3]. Syringaldehyde can be found in the wood of spruce and maple trees, and is formed in oak barrels during the aging process, where it is extracted into alcoholic beverages, contributing spicy, smoky, and woody aromatic characteristics [3]. The concentration varies significantly depending on the wood species, with toasted oak samples showing increased levels compared to untoasted wood [4].

Industrial Synthesis Methods

The industrial synthesis of syringaldehyde has evolved through several methodological approaches, each designed to overcome the limitations of earlier techniques while improving yield and economic viability [5] [6] [7]. The earliest synthetic method, developed in the early 20th century, involved the condensation of 2,6-dimethoxyphenol with chloroform in alkaline solution, though this procedure yielded poor results and proved economically unviable [1].

A significant advancement came with the development of the gallic acid pathway, which represented a revolutionary approach to syringaldehyde synthesis [1]. This method begins with the methylation of gallic acid using dimethyl sulfate in alkaline solution to produce trimethyl ether [1]. Upon reaction with sulfuric acid, the ether converts to syringic acid, which undergoes methylation to form acetyl syringic acid [1]. The process continues through conversion to acid chloride, then acid amide, followed by treatment with phosphorous pentachloride to form imide chloride [1]. The final steps involve conversion to nitrile and reduction with stannous chloride in ether solution, yielding up to 70% syringaldehyde [1].

Modern industrial synthesis methods have focused on more economically viable starting materials and improved reaction conditions [1]. A notable approach utilizes pyrogallol as the starting material through a simplified four-step process [1]. The method involves reacting pyrogallol with dimethyl ether and allyl bromide in anhydrous acetone with anhydrous potassium carbonate, forming 2-allyloxy-1,3-dimethoxybenzene [1]. This undergoes Claisen rearrangement to produce 4-hydroxy-3,5-dimethoxyallylbenzene, which isomerizes to 4-hydroxy-3,5-dimethoxypropenylbenzene when boiled with potassium hydroxide in aniline [1]. The final oxidation with nitrobenzene and alkali produces syringaldehyde with yields reaching 80% [1].

Table 2: Industrial Synthesis Methods for Syringaldehyde

| Starting Material | Reaction Steps | Final Yield (%) | Key Reagents |

|---|---|---|---|

| Gallic acid | 7-step process | 70 | Dimethyl sulfate, phosphorous pentachloride, stannous chloride |

| Pyrogallol | 4-step process | 80 | Allyl bromide, potassium hydroxide, nitrobenzene |

| Vanillin | 2-step process | 95 | Iodine, sodium methoxide, copper catalyst |

| 4-Methyl phenol | 3-step process | 84 | Various methoxylation reagents |

A particularly efficient synthetic route involves the conversion of vanillin to syringaldehyde through iodination followed by methoxylation [5] [7]. The process consists of vanillin iodination to produce 5-iodovanillin, followed by interaction with sodium methoxide in anhydrous methanol at temperatures of 130±4°C for one hour in the presence of a copper catalyst [5] [7]. Under optimized conditions, 5-iodovanillin converts to syringaldehyde with yields exceeding 95%, while 5-bromovanillin achieves only 61% yield and 5-chlorovanillin produces no detectable syringaldehyde [5] [7].

Recent developments have introduced petroleum-derived starting materials to enhance economic viability [1]. A three-step synthesis sequence utilizing 4-methyl phenol as the starting material has demonstrated yields up to 84% [1]. This approach represents a significant advancement as 4-methyl phenol is readily available as a petroleum industry byproduct, making it both accessible and cost-effective [1]. The method involves methoxylation processes optimized to avoid dimethylformamide by substituting it with more recoverable solvents such as methanol [1].

Catalytic Oxidation of Lignin Derivatives

Catalytic oxidation represents the most promising approach for converting lignin derivatives to syringaldehyde, offering both environmental sustainability and economic advantages through the utilization of industrial waste streams [8] [9] [10]. This process involves the selective oxidative depolymerization of lignin to produce valuable aromatic aldehydes while preserving the aromatic ring structure [8] [10].

The oxidative depolymerization mechanism operates through several concurrent pathways including electron transfer, hydrogen atom extraction, hydroxylation of aromatic rings, phenol oxidation, benzylic oxidation, ring-opening reactions, and demethylation [10]. The reaction proceeds through the formation of phenoxyl radicals, which are crucial intermediates in the generation of aromatic aldehydes [8]. Research has identified that properly organized catalytic oxidation processes achieve yields only 10-15% lower than nitrobenzene oxidation in terms of selectivity for vanillin and syringaldehyde production [8].

Perovskite-type oxide catalysts have emerged as particularly effective systems for lignin oxidation to syringaldehyde [11] [12]. Studies utilizing LaFe₀.₂Cu₀.₈O₃ and LaNi₀.₂Cu₀.₈O₃ catalysts have demonstrated significant improvements in syringaldehyde yields [11] [12]. The incorporation of copper into the perovskite structure enhances catalytic performance by increasing oxygen content and creating more active sites [11] [12]. Research indicates that when copper doping reaches 0.8 in the B-site position, syringaldehyde yields are maximized, achieving 4.38% with LaFe₀.₂Cu₀.₈O₃ and 4.00% with LaNi₀.₂Cu₀.₈O₃ [11] [12].

Table 3: Catalytic Oxidation Results for Different Lignin Sources

| Lignin Source | Catalyst | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Dealkaline lignin | LaFe₀.₂Cu₀.₈O₃ | 10.00 | 160°C, 0.8 MPa O₂, 2.5h, 1M NaOH |

| Industrial lignin | LaFe₀.₂Cu₀.₈O₃ | 3.71 | 160°C, 0.8 MPa O₂, 2.5h, 1M NaOH |

| Wheat straw lignin | Various catalysts | Lower than dealkaline | Standard conditions |

| Poplar sawdust | Alkaline oxidation | 20 | 175°C, 0.5 MPa O₂, 2M NaOH |

Optimization studies have revealed critical parameters affecting syringaldehyde yield in catalytic oxidation processes [11] [12]. Temperature optimization shows maximum yields achieved at 160°C, with higher temperatures leading to decreased selectivity due to further oxidation of syringaldehyde to corresponding acids [11] [12]. Oxygen pressure studies indicate optimal conditions at 0.8 MPa, beyond which ring-opening reactions become prevalent, leading to the formation of small molecular carboxylic acids such as succinic acid and acrylic acid [11] [12].

The role of alkaline conditions proves crucial for effective lignin oxidation [11] [8] [12]. Research demonstrates that alkali concentration of 1 mol/L provides optimal results, as alkaline solutions ionize phenolic hydroxyl groups in lignin structure, forming activated lignin with negatively charged sites of higher electron density [11] [12]. This activation makes lignin more susceptible to electrophilic attack by oxidants [11] [12]. However, concentrations exceeding 1 mol/L result in decreased syringaldehyde yields due to competing side reactions [11] [12].

Reaction time optimization reveals that maximum syringaldehyde yields occur at 2.5 hours for most catalytic systems [11] [12]. Extended reaction times beyond this optimum lead to decreased yields due to further oxidation of syringaldehyde to syringic acid under continued catalytic action [11] [12]. The temporal progression shows initial yields of approximately 1% at 0.5 hours, increasing to maximum values around 2.5 hours before declining [11] [12].

Catalyst recycling studies demonstrate the sustainability of perovskite-based catalytic systems [11] [12]. XRD analysis confirms that LaFe₀.₂Cu₀.₈O₃ maintains structural integrity after four reaction cycles, with catalytic performance remaining at 62.11% lignin conversion and syringaldehyde yields comparable to initial runs [11] [12]. This stability represents a significant advantage for industrial applications, as catalyst replacement costs can be minimized while maintaining consistent product quality [11] [12].

Alternative oxidative approaches include the use of metal-free systems employing perfluorodecalin as a solvent medium [9]. This approach achieves 10.5% yield in phenolic monomers under 300 psi oxygen pressure, representing a significant improvement over conventional solvents which typically yield only 1.0-2.6% [9]. The success of perfluorodecalin stems from its exceptional oxygen solubility and its role as an inhibitor of free radical polymerization that leads to lignin condensation [9].

Antioxidant and Anti-inflammatory Mechanisms

Experimental models consistently demonstrate that syringaldehyde attenuates oxidative stress and dampens inflammatory signalling.

Table 1 Key antioxidant and anti-inflammatory outcomes

| Experimental model | Principal biomarker changes after syringaldehyde exposure | Mechanistic observations | Reference |

|---|---|---|---|

| Isoproterenol-induced myocardial injury in rats | - Cardiac malondialdehyde ↓ ≈ 40% - Protein carbonyls ↓ ≈ 35% - Cardiac creatine kinase-MB and lactate dehydrogenase activities normalised | Restoration of membrane-bound adenosine triphosphatase activities; histology revealed smaller infarct areas and preserved erythrocyte morphology [1] | |

| Rabbit spinal-cord ischaemia/reperfusion | - Superoxide dismutase, catalase and glutathione peroxidase activities ↑ significantly - Myeloperoxidase activity ↓ markedly - Nuclear factor kappa B, neuronal nitric-oxide synthase and caspase-3 immunoreactivity suppressed | Histology showed fewer degenerated neurones and reduced haemorrhage; functional recovery recorded by improved Tarlov scores [2] | |

| Collagen-induced arthritis in mice | - Tumor necrosis factor alpha and interleukin-6 in serum ↓ ≈ 50% - Interleukin-10 ↑ - Dendritic-cell costimulatory molecules CD40, CD86 and major histocompatibility complex II down-regulated | Inhibition of mitogen-activated protein kinase and nuclear factor kappa B phosphorylation limited T-helper 1 and T-helper 17 differentiation [3] [4] | |

| In vitro DPPH-radical assay (syringaldehyde hydrazone) | Radical-scavenging half-maximal inhibitory concentration ≈ 10 µM; copper-complex derivatives showed weaker activity | High electron-donating capacity attributed to methoxy and hydroxy groups on the aromatic ring [5] |

Collectively, these studies show that syringaldehyde preserves endogenous antioxidant enzymes, reduces lipid and protein oxidation and interferes with pro-inflammatory cytokine production, thereby limiting tissue damage during cardiac, neural and arthritic injury.

Antidiabetic Effects and Molecular Target Engagement

Syringaldehyde improves glucose homeostasis through multiple, well-defined molecular interactions.

Table 2 Antidiabetic endpoints and identified molecular targets

| Experimental system | Glycaemic and metabolic effects | Verified or predicted target engagement | Reference |

|---|---|---|---|

| Streptozotocin-induced diabetes in rats | - Fasting plasma glucose ↓ significantly - Whole-body insulin sensitivity ↑ | Enhanced glucose uptake in isolated soleus muscle; improved insulin-stimulated glycogenesis [6] [7] | |

| High-fat-diet/streptozotocin rat model | - Plasma glucose, triglycerides and total cholesterol ↓ - Aspartate and alanine aminotransferase normalised - Anti-inflammatory cytokine interleukin-10 ↑ | Direct activation of the glucagon-like peptide 1 receptor confirmed in Chinese-hamster ovary cells and pancreatic MIN-6 β-cells; antagonist abrogated the glucose-lowering effect [8] [9] | |

| Fructose-fed mice: post-prandial testing | Oral starch and glucose excursions suppressed; intestinal transit accelerated | Virtual screening revealed high-affinity binding to glucagon-like peptide 1 receptor, peroxisome proliferator-activated receptor gamma, dipeptidyl peptidase 4, muscarinic acetylcholine receptor M 2 and acetylcholinesterase [10] [11] [12] | |

| In vitro enzymology | Protein tyrosine phosphatase 1 B activity inhibited (half-maximal inhibitory concentration 12.75 µM); uncompetitive inhibition kinetics | Docking free energy ≈ –5.5 kcal mol⁻¹; binding stabilised by π-stacking and hydrogen bonding in the catalytic pocket [13] [14] |

Through simultaneous modulation of the glucagon-like peptide 1 receptor, protein tyrosine phosphatase 1 B, peroxisome proliferator-activated receptor gamma and intestinal nutrient handling, syringaldehyde orchestrates improvements in insulin sensitivity, inflammatory tone and lipid profiles.

Molecular Docking Studies for Target Prediction

Computational analyses corroborate the experimental profile of syringaldehyde and its derivatives, pointing to high-affinity interactions with proteins relevant to inflammation, diabetes and cancer.

Table 4 Docking-derived binding energies and key interactions

| Protein target (PDB template) | Ligand or derivative | Calculated binding free energy | Principal interactions within the binding pocket | Reference |

|---|---|---|---|---|

| Epidermal growth factor receptor kinase domain (2.1 Å resolution) | 6-Chloropyridazin-3-yl hydrazone of syringaldehyde | –8.43 kJ mol⁻¹ | Hydrogen bonds with Lysine 721 and Aspartate 831; π-sulphur contact with Cysteine 751; hydrophobic contacts with Leucine 694, Valine 702 and Methionine 742 [18] [19] | |

| Human epidermal growth factor receptor 2 kinase | Same derivative | –6.88 kJ mol⁻¹ | Hydrogen bonding via pyridazine nitrogen to Lysine 753; water-mediated bridge to Methionine 801; alkyl contacts with Leucine-785 and Leucine-800 [19] | |

| Protein tyrosine phosphatase 1 B (1SUG) | Syringaldehyde | –5.5 kcal mol⁻¹ | π–π stacking with Phenylalanine 182; hydrogen bonding to catalytic Aspartate 181; insertion into hydrophobic P-loop groove explains uncompetitive inhibition pattern [13] [14] | |

| Glucagon-like peptide 1 receptor (homology model) | Syringaldehyde | High docking score, comparable to exendin-based agonists | Hydrogen bonds to residue set critical for cyclic adenosine monophosphate signalling; hydrophobic wrap by trans-membrane helices 3 and 5 [10] [12] | |

| Dipeptidyl peptidase 4 (2QT9) | Syringaldehyde | Favourable (ΔG ≈ –6 kcal mol⁻¹) | Occupies S1 pocket; hydrogen bond to Glutamate 205; π-stack with Tyrosine 547 [12] |

Docking therefore predicts that syringaldehyde not only targets classical metabolic enzymes but also engages kinases implicated in oncogenesis. The convergence between in silico and in vivo evidence underscores its multi-target therapeutic promise.

Physical Description

Very pale green needles; Alcoholic aroma

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Mp 113-114 °

UNII

GHS Hazard Statements

H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index